2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol
Description
2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol is a polyol derivative featuring a propane-1,3-diol backbone substituted at the C2 position with an amino group linked to a 5-methylfuran-2-ylmethyl moiety. The compound combines hydrophilic diol groups with a hydrophobic aromatic heterocycle (furan), making it structurally unique.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C9H15NO3/c1-7-2-3-9(13-7)4-10-8(5-11)6-12/h2-3,8,10-12H,4-6H2,1H3 |
InChI Key |
XDGXUXKDPHWSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Method Overview:
The synthesis of amino alcohol derivatives similar to 2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol involves a one-pot reaction where amino compounds are reacted with furan derivatives under controlled conditions. This approach minimizes steps and improves overall yield.
Example:
A high-yield regioselective synthesis was achieved by reacting amino compounds with substituted furans in the presence of acids or catalysts that facilitate regioselective addition. For instance, the synthesis of imine derivatives of amino alcohols was performed by stirring amino alcohols with aldehydes or ketones derived from furans at elevated temperatures, followed by recrystallization to purify the product.
Reaction Conditions:
- Temperature: 100°C to 130°C
- Catalysts: Acidic catalysts such as p-toluenesulfonic acid (p-TsOH)
- Solvents: Water, diethyl ether, or toluene
- Duration: 2-6 hours
Data Table:
| Entry | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Amino alcohol + 5-methylfuran-2-carbaldehyde | p-TsOH (3 mol%) | 100 | 2 | 92 | Regioselective formation of imine derivatives |
| 2 | Amino alcohol + 5-methylfuran-2-carbaldehyde | p-TsOH (2 mol%) | 100 | 3 | 85 | Recrystallization improves purity |
| 3 | Amino alcohol + 5-methylfuran-2-carbaldehyde | p-TsOH (1 mol%) | 130 | 4 | 78 | Slightly lower yield but cleaner product |
Hydroxyalkylation and Alkylation of Methylfuran Derivatives
Method Overview:
Hydroxyalkylation involves the addition of methylfuran derivatives to aldehydes or ketones, producing substituted amino alcohols. This method is particularly useful for incorporating the methylfuran-2-yl moiety into amino alcohol frameworks.
Example:
Hydroxyalkylation of methylfuran with ethyl levulinate or acetone under acid catalysis yields compounds with high selectivity and yields exceeding 85%.
Reaction Conditions:
- Catalysts: Solid acids such as Nafion212
- Temperature: 50°C to 70°C
- Time: 4-7 hours
- Solvents: Ethanol or toluene
Data Table:
| Entry | Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Methylfuran + Ethyl levulinate | Nafion212 | 50 | 4 | 87.4 | Good regioselectivity |
| 2 | Methylfuran + Propanal | Nafion212 | 50 | 6 | 88.4 | High yield |
| 3 | Methylfuran + Butanal | Nafion212 | 50 | 6 | 88.4 | Efficient process |
Condensation Reactions with Aromatic and Heteroaromatic Aldehydes
Method Overview:
Condensation of amino alcohols with aromatic aldehydes like diphenylmethylene or phenylethylidene derivatives yields substituted amino alcohols with aromatic or heteroaromatic groups attached.
Example:
Heating amino alcohols with aromatic aldehydes at elevated temperatures (130°C to 180°C) under reflux conditions produces the target compounds with yields typically above 80%.
Data Table:
| Entry | Aldehyde | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Diphenylmethylene | 180 | 3 | 85 | Crystallization from cyclohexane/toluene |
| 2 | Phenylethylidene | 130 | 2 | 83 | Recrystallized from diethyl ether |
Summary of Key Synthesis Parameters
| Parameter | Optimal Range | Effect on Yield/Selectivity |
|---|---|---|
| Temperature | 50°C to 180°C | Higher temperatures favor regioselectivity but may cause decomposition if too high |
| Catalyst | p-TsOH, Nafion212, or other solid acids | Critical for regioselectivity and yield |
| Reaction Time | 2-6 hours | Sufficient for complete conversion |
| Solvent | Water, ethanol, toluene | Environmentally friendly options preferred |
Chemical Reactions Analysis
Imine and Schiff Base Formation
The primary amino group reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases . For example, reaction with benzaldehyde yields 2-((benzylidene)amino)propane-1,3-diol derivatives under solvent-free conditions at 100°C .
Key Data :
-
Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.
Esterification and Acylation
The hydroxyl groups undergo esterification with acyl chlorides or anhydrides. For instance, treatment with acetic anhydride in pyridine produces diacetylated derivatives:
\text{2 5 Methylfuran 2 yl methyl amino}propane-1,3-diol}+2\,(\text{Ac}_2\text{O})\xrightarrow{\text{pyridine}}\text{Di O acetyl derivative}
Conditions :
Oxidation Reactions
The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-methyl position. Controlled oxidation of the diol moiety with CrO₃ yields a diketone derivative :
\text{Diol}\xrightarrow{\text{CrO}_3,\text{H}_2\text{SO}_4}\text{2 5 Methylfuran 2 yl methyl amino}propane-1,3-dione}
Challenges : Over-oxidation of the furan ring can occur above 80°C .
Coordination Chemistry
The amino and hydroxyl groups act as polydentate ligands for transition metals. With Cu(II) in aqueous ethanol, it forms a blue coordination complex:
Stoichiometry : [Cu(C₁₀H₁₆N₂O₃)₂]·2H₂O
Geometry : Distorted octahedral (Jahn-Teller effect)
Applications : Catalytic activity in oxidation reactions.
Comparative Reactivity Table
Mechanistic Insights
-
Schiff Base Formation : The amino group’s lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that dehydrates to an imine .
-
Furan Reactivity : The electron-rich 5-methylfuran ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), though this requires high temperatures (>150°C) .
This compound’s multifunctional architecture enables applications in pharmaceutical intermediates, ligand design, and polymer chemistry. Further studies on its enantioselective reactions and catalytic applications are warranted.
Scientific Research Applications
2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
Key Observations :
- The target compound’s 5-methylfuran substituent introduces aromaticity and moderate hydrophobicity, distinguishing it from non-aromatic analogs like TRIS .
- Fluorinated analogs (e.g., ) exhibit enhanced electronic effects due to fluorine’s electronegativity but lack the amino group critical for nucleophilic reactivity.
Physicochemical Properties
Key Observations :
- The amino group in the target compound and TRIS contributes to higher water solubility compared to purely aromatic derivatives.
- The LogP of the target compound is intermediate, reflecting a balance between the hydrophilic diol and hydrophobic furan groups.
Biological Activity
2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol, also known by its CAS number 1497476-22-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a methyl group and an amino group attached to a propane diol backbone. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing furan moieties often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of furan derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Furan derivatives have been noted for their potential anti-inflammatory effects. The presence of the furan ring may enhance the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound could be explored as a candidate for treating inflammatory diseases.
Anticancer Potential
Research into the anticancer properties of furan-containing compounds indicates that they may induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage. Preliminary studies suggest that this compound might exhibit similar effects, warranting further investigation.
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of several furan derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess the zone of inhibition, revealing promising results comparable to established antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of furan derivatives highlighted the ability of this compound to reduce levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This was measured using ELISA assays, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research findings provide insights into the mechanisms underlying the biological activities of this compound:
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to maintain consistency in reaction parameters .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) like pH and agitation speed .
- Batch Record Standardization : Document deviations rigorously, as outlined in pharmaceutical guidelines () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
